Cbz-DL-Pro-DL-Leu-Gly-NH2
Description
Contextualization of N-Benzyloxycarbonyl (Cbz)-Protected Peptides in Chemical Biology
In the realm of chemical biology and peptide synthesis, the use of protecting groups is a cornerstone strategy for the controlled and sequential assembly of amino acids into a desired peptide chain. Among these, the N-Benzyloxycarbonyl (Cbz or Z) group holds a historically significant and enduring position. Introduced by Max Bergmann and Leonidas Zervas in the 1930s, the Cbz group is attached to the N-terminus of an amino acid or peptide, effectively "blocking" the reactivity of the amino group. lifetein.com This prevention of unwanted side reactions is crucial during the formation of peptide bonds. spbu.ru
The Cbz group is favored for its stability under a range of conditions, yet it can be readily removed under mild conditions, such as catalytic hydrogenation or treatment with hydrogen bromide in acetic acid, without compromising the integrity of the newly formed peptide bonds. lifetein.com This strategic protection and deprotection cycle is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS). spbu.rusmolecule.com The application of Cbz-protection extends beyond simple synthesis, enabling the creation of complex peptides and peptidomimetics for studying protein-protein interactions, enzyme mechanisms, and the development of therapeutic leads. lifetein.comacs.org
Significance of Proline-Leucine-Glycine Motifs in Peptide Chemistry
The specific amino acid sequence of a peptide dictates its structure and, consequently, its biological function. The Proline-Leucine-Glycine (Pro-Leu-Gly) motif is a tripeptide sequence that has garnered considerable attention in neuropharmacology and biochemistry. The naturally occurring L-Pro-L-Leu-Gly-NH2 (PLG) is known as the Melanocyte-Stimulating Hormone (MSH) release-inhibiting factor and has been shown to modulate dopamine (B1211576) receptor activity in the central nervous system. lsu.edu
The constituent amino acids each contribute unique properties. Proline, with its distinctive cyclic side chain, induces significant conformational constraints, often leading to turns in the peptide backbone. cdnsciencepub.com Leucine (B10760876) is a hydrophobic amino acid, and its bulky isobutyl side chain can participate in important hydrophobic interactions. cdnsciencepub.com Glycine (B1666218), the simplest amino acid with only a hydrogen atom as its side chain, provides maximal conformational flexibility. This combination of a rigid turn-inducing residue, a hydrophobic element, and a flexible linker makes the Pro-Leu-Gly sequence a versatile motif for biological recognition and interaction. Research has explored various analogues of this tripeptide to understand structure-activity relationships and to develop new neurologically active agents. lsu.edu Furthermore, proline, leucine, and glycine are recognized for their role in skin health, where they can help in reducing the appearance of fine lines and wrinkles. asm.org
Rationale for Investigating Cbz-DL-Pro-DL-Leu-Gly-NH2 within Research Frameworks
The investigation of this compound is driven by several key scientific rationales that stem from its unique chemical structure. The "DL" designation indicates that the proline and leucine residues are present as a mixture of both D (dextrorotatory) and L (levorotatory) stereoisomers. This departure from the exclusively L-amino acids found in most natural proteins is a deliberate strategy to probe specific biochemical and biophysical phenomena.
One primary reason for incorporating D-amino acids is to enhance the peptide's stability against enzymatic degradation. lifetein.comnih.gov Proteases, the enzymes that break down peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. nih.govscirp.org Peptides containing D-amino acids are often resistant to proteolysis, which can significantly increase their biological half-life, a desirable property for potential therapeutic agents. lifetein.compnas.org
Furthermore, the presence of both D and L isomers creates diastereomeric peptides. Diastereomers have different three-dimensional structures and physicochemical properties. nih.govnih.gov Studying a mixture like this compound allows researchers to explore the conformational landscape and how changes in stereochemistry affect biological activity. acs.orgnih.gov This can provide insights into the specific spatial arrangement required for a peptide to bind to its receptor or substrate. For instance, the change from an all-L to a mixed DL-peptide can alter the peptide's folding, solubility, and interaction with biological targets. nih.govnih.gov Therefore, this compound serves as a valuable tool for dissecting the interplay between stereochemistry, enzymatic stability, conformation, and biological function in peptide science.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H30N4O5 |
| Molecular Weight | 418.49 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Chirality | Contains multiple chiral centers (Pro and Leu) |
Amino Acid Components
| Amino Acid | Abbreviation | Key Feature |
| Proline | Pro / P | Cyclic side chain, induces turns |
| Leucine | Leu / L | Hydrophobic, bulky side chain |
| Glycine | Gly / G | A-chiral, provides flexibility |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30N4O5 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
benzyl 2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28) |
InChI Key |
OHIXEKXBUUHYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Cbz Dl Pro Dl Leu Gly Nh2
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis has become a cornerstone of peptide chemistry, offering streamlined purification and the potential for automation. The synthesis of Cbz-DL-Pro-DL-Leu-Gly-NH2 on a solid support involves a stepwise elongation of the peptide chain, starting from the C-terminus.
Selection and Optimization of Resin Linkages for C-Terminal Amidation
The synthesis of a peptide with a C-terminal amide requires the use of a specialized resin and linker that, upon cleavage, yields the desired amide functionality. nih.gov For the synthesis of this compound, a variety of resins are suitable. The choice of resin is critical for achieving high yield and purity. fluorochem.co.uk
Rink Amide resin is a popular choice for Fmoc-based SPPS, as it allows for cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to directly afford the C-terminal amide. fluorochem.co.ukiris-biotech.de Sieber amide resin is another option that permits the release of the peptide amide under very mild acidic conditions (e.g., 1% TFA in DCM), which can be advantageous for preserving acid-sensitive functionalities. iris-biotech.desigmaaldrich.com For Boc-based SPPS, the MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resins are commonly employed, requiring strong acids like hydrofluoric acid (HF) for cleavage.
The optimization of resin linkage involves selecting a resin with an appropriate substitution level (loading capacity) to balance yield and the potential for steric hindrance during peptide assembly.
Table 1: Comparison of Common Resins for C-Terminal Amide Synthesis
| Resin Name | Linker Type | Typical Cleavage Condition | Protection Strategy |
| Rink Amide | Acid-labile | 10-95% TFA in DCM | Fmoc |
| Sieber Amide | Highly acid-labile | 1% TFA in DCM | Fmoc |
| MBHA/BHA | Acid-labile | HF or TFMSA | Boc |
Coupling Chemistry and Reagent Systems for Peptide Bond Formation
The formation of the peptide bonds between Glycine (B1666218), DL-Leucine, and DL-Proline is a critical step that requires efficient activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents are available, each with its own mechanism and efficacy, particularly in sterically hindered couplings. peptide.comsigmaaldrich.com
Common carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective, especially when used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve efficiency. bachem.comuni-kiel.de For more challenging couplings, such as the addition of an amino acid to the sterically hindered proline residue, more potent uronium or phosphonium (B103445) salt-based reagents are often preferred. sigmaaldrich.com These include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.comsigmaaldrich.com
The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also crucial for the activation and coupling steps. uni-kiel.de
Table 2: Overview of Common Peptide Coupling Reagents
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC | Cost-effective, often used with additives to reduce racemization. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High coupling efficiency, suitable for difficult sequences. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, particularly effective for sterically hindered couplings. |
Role of Cbz Protecting Group in N-Terminal Protection and Cleavage
The Carboxybenzyl (Cbz or Z) group is a well-established N-terminal protecting group in peptide synthesis. bachem.com It is typically stable to the conditions used for the removal of Fmoc and Boc protecting groups, making it an orthogonal protecting group. total-synthesis.compeptide.com In the context of synthesizing this compound, the Cbz group would be present on the final N-terminal amino acid, DL-Proline, which is added in the last coupling step.
The Cbz group is stable to the acidic conditions used for cleavage from many amide-forming resins (like Rink Amide). total-synthesis.com If desired, the Cbz group can be removed by catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst) or by treatment with strong acids such as HBr in acetic acid. vectorlabs.commasterorganicchemistry.com For the target compound, the Cbz group remains on the final product.
Considerations for Incorporating DL-Amino Acids in SPPS
The incorporation of DL-Proline and DL-Leucine introduces stereochemical complexity into the synthesis. Using racemic amino acids will result in a mixture of diastereomers of the final peptide. Specifically, the synthesis will produce four diastereomers: Cbz-D-Pro-D-Leu-Gly-NH2, Cbz-L-Pro-L-Leu-Gly-NH2, Cbz-D-Pro-L-Leu-Gly-NH2, and Cbz-L-Pro-D-Leu-Gly-NH2.
During SPPS, the coupling of a racemic amino acid to the growing peptide chain can sometimes proceed at different rates for the D- and L-enantiomers, potentially leading to a non-equimolar mixture of diastereomers. However, in many cases, the coupling efficiencies are comparable. A key challenge arises during the purification and characterization stages, as these diastereomers may have very similar chromatographic properties, making their separation difficult. The biological activity of peptides containing D-amino acids can be significantly different from their all-L counterparts, often exhibiting increased resistance to proteolytic degradation. nih.govlifetein.com
Purification and Characterization Protocols in SPPS
Following cleavage from the solid support, the crude peptide product contains the target peptide as well as various impurities, such as truncated or deletion sequences. lcms.cz Purification is most commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). altabioscience.com A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA). lcms.czaltabioscience.com
Due to the presence of diastereomers, the HPLC chromatogram of the crude product of this compound is expected to show multiple peaks that are closely eluted. Complete separation of all four diastereomers may require careful optimization of the HPLC method, including the gradient, flow rate, and temperature.
Characterization of the purified peptide is typically performed using mass spectrometry (MS) to confirm the molecular weight of the product. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used. altabioscience.com To confirm the amino acid composition and stereochemistry, the peptide can be hydrolyzed, and the resulting amino acids analyzed by chiral gas chromatography or by derivatization with a chiral reagent followed by HPLC analysis.
Solution-Phase Peptide Synthesis (LPPS) Approaches
Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, offers advantages in terms of scalability and the ability to purify and characterize intermediates. The synthesis of this compound in solution would typically involve a stepwise or fragment condensation approach. google.com
In a stepwise approach, the peptide is built one amino acid at a time, starting from the C-terminus. For this compound, this would involve first preparing Gly-NH2, followed by coupling with a protected DL-Leucine derivative, and finally coupling the resulting dipeptide with Cbz-DL-Proline.
The coupling reagents used in LPPS are similar to those used in SPPS, including carbodiimides (DCC, EDC) and phosphonium/uronium reagents (PyBOP, HBTU). researchgate.net Purification of intermediates at each stage is typically achieved by extraction, precipitation, or crystallization.
A key challenge in LPPS is maintaining the solubility of the growing peptide chain. The choice of protecting groups and solvents is critical to prevent aggregation and ensure efficient reactions. The use of the Cbz group is well-suited for LPPS as it can enhance the crystallinity of intermediates, aiding in purification. peptide.com The incorporation of DL-amino acids presents the same stereochemical challenges as in SPPS, leading to a mixture of diastereomers that must be managed during purification. Recent advancements in "green" chemistry have explored the use of more environmentally friendly solvents for solution-phase synthesis. greentech.fr
Fragment Condensation Methods for Tripeptide Assembly
Fragment condensation is a convergent synthetic strategy where pre-synthesized, protected peptide segments are coupled together. This approach is often preferred for larger peptides but is also advantageous for smaller sequences as it can improve yield and purity by allowing for the purification of intermediate fragments. chempep.comluxembourg-bio.com For the assembly of this compound, two primary fragment condensation pathways can be envisioned:
[1+2] Condensation: Coupling of Cbz-DL-Proline (a single amino acid fragment) with the dipeptide amide H-DL-Leucyl-Glycine-NH2.
[2+1] Condensation: Coupling of the dipeptide Cbz-DL-Prolyl-DL-Leucine with Glycine-NH2.
The key step in this process is the activation of the C-terminal carboxylic acid of one fragment to facilitate the formation of an amide bond with the N-terminal amine of the other. luxembourg-bio.com This activation is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. The process requires careful control to minimize racemization, especially at the activated C-terminal residue. luxembourg-bio.com
Table 1: Common Coupling Reagents for Fragment Condensation
| Reagent Class | Examples | Additives | Mechanism of Action |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole), Oxyma Pure | Form a reactive O-acylisourea intermediate. Additives are used to suppress racemization and improve efficiency. chempep.com |
| Phosphonium Salts | BOP, PyBOP | Activate the carboxyl group by forming a phosphonium ester. |
| Uronium/Aminium Salts | HBTU, HATU | | Form an active ester, facilitating rapid and efficient coupling. |
The choice of fragments is strategic; divisions are often made at glycine or proline residues to minimize the risk of racemization during the coupling step. nih.gov
Classical Protecting Group Orthogonalities for this compound
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions by temporarily masking reactive functional groups. springernature.com The synthesis of this compound employs a specific set of protections, and their successful removal relies on the principle of orthogonality—the ability to remove one type of protecting group without affecting another. biosynth.com
N-Terminal Protection: The Carboxybenzyl (Cbz or Z) group protects the α-amino group of the N-terminal Proline residue. The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).
C-Terminal Protection: The C-terminus is protected as a primary amide (-NH2). This carboxamide group is generally stable under most conditions used for peptide synthesis, including the removal of many N-terminal protecting groups.
The orthogonality of the Cbz group is a cornerstone of many synthetic strategies. It is stable to the acidic conditions used to remove tert-Butoxycarbonyl (Boc) groups and the basic conditions used to remove 9-Fluorenylmethoxycarbonyl (Fmoc) groups. iris-biotech.dealtabioscience.com This allows for complex synthetic designs where different protecting groups can be selectively cleaved at various stages. biosynth.comiris-biotech.de For the target molecule, the Cbz group provides robust protection during coupling reactions and can be removed in a final step if the unprotected peptide is desired.
Solvent Systems and Reaction Conditions for Solution Synthesis
Solution-phase peptide synthesis (SolPS) relies on appropriate solvents to dissolve reactants and facilitate the reaction. google.com The choice of solvent is critical as it influences reaction rates, solubility of the growing peptide chain, and the potential for side reactions. peptide.com
Commonly used solvents in SolPS include:
N,N-Dimethylformamide (DMF): A polar aprotic solvent with excellent solvating properties for amino acids and peptides. However, it can decompose over time to release dimethylamine, which can cause premature removal of Fmoc groups if used in that protection scheme. peptide.com
Dichloromethane (DCM): A less polar solvent, often used in syntheses employing Boc-protected amino acids and for workup procedures due to its immiscibility with water. peptide.commdpi.com
N-Methyl-2-pyrrolidone (NMP): A highly polar solvent that is often considered superior to DMF for solvating peptide chains and improving coupling yields, especially in difficult sequences. peptide.com
Tetrahydrofuran (THF): Can be used as a solvent or co-solvent, particularly in combination with specific coupling reagents where it has been shown to improve yields and reduce racemization. rsc.org
Reaction conditions such as temperature and time are carefully controlled. Coupling reactions are often initiated at 0°C to minimize side reactions and then allowed to warm to room temperature to ensure completion. Reaction times can vary from a few minutes to several hours, depending on the specific amino acids being coupled and the reagents used. mdpi.com
Isolation and Purification Techniques for Solution-Synthesized Peptides
A key advantage of solution-phase synthesis is the ability to isolate and purify intermediate products at each step. chempep.com This ensures the high purity of the final compound. A variety of techniques are employed:
Extraction: Following a coupling reaction, aqueous washes are used to remove water-soluble byproducts and excess reagents. This is a common step in SolPS protocols. google.comnih.gov
Precipitation/Crystallization: The desired peptide can often be precipitated or crystallized from the reaction mixture by adding a non-solvent, leaving impurities behind in the solution.
Flash Chromatography: This technique uses a column of solid stationary phase (e.g., silica (B1680970) gel) and a solvent pumped under pressure to separate the target peptide from impurities. It is a faster alternative to traditional column chromatography and can be used for intermediate purification. biotage.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful method for the final purification of synthetic peptides. americanpeptidesociety.orgbachem.com The peptide mixture is passed through a column containing a nonpolar stationary phase (typically C18-modified silica), and separation is achieved by eluting with a gradient of increasing organic solvent (like acetonitrile) in water, often containing trifluoroacetic acid (TFA) as an ion-pairing agent. bachem.com
Table 2: Comparison of Purification Techniques
| Technique | Principle | Application Stage | Purity Achieved |
|---|---|---|---|
| Aqueous Extraction | Differential solubility of peptide and impurities in immiscible solvents (e.g., organic/aqueous). nih.gov | Post-reaction workup | Low-Medium |
| Flash Chromatography | Adsorption chromatography with moderate pressure. biotage.com | Intermediate purification | Medium-High |
| RP-HPLC | Partition chromatography based on hydrophobicity. bachem.com | Final purification | Very High (>98%) |
Chemo-Enzymatic Synthesis Concepts for Peptide Amides
Chemo-enzymatic peptide synthesis (CEPS) is a powerful methodology that leverages the catalytic activity of enzymes to form peptide bonds. nih.govqyaobio.com This approach offers significant advantages, including mild reaction conditions, high chemo- and stereoselectivity, and the absence of racemization, which can be a challenge in purely chemical methods. nih.govnih.gov
Enzyme-Catalyzed Peptide Bond Formation Strategies
The formation of peptide bonds is catalyzed by enzymes, typically proteases, operating in reverse of their natural hydrolytic function. wikipedia.org This synthetic activity is favored by manipulating reaction conditions to suppress hydrolysis, such as using organic solvents, high concentrations of substrates, or frozen aqueous systems. nih.govacsgcipr.org
The most common strategy is kinetically controlled synthesis . In this approach, an activated C-terminal ester of an amino acid or peptide fragment (the acyl donor) reacts with an amine nucleophile (the acyl acceptor). The enzyme catalyzes the aminolysis of the ester, forming a new peptide bond, at a much faster rate than the competing hydrolysis of the ester or the newly formed peptide. nih.gov
For this compound, a potential enzymatic step could involve the coupling of an activated ester of Cbz-DL-Pro-DL-Leu (e.g., Cbz-DL-Pro-DL-Leu-OEt) with Gly-NH2, catalyzed by a suitable protease.
Table 3: Enzymes Commonly Used in Peptide Synthesis
| Enzyme Class | Examples | Specificity |
|---|---|---|
| Serine Proteases | α-Chymotrypsin, Trypsin, Subtilisin | Chymotrypsin prefers large hydrophobic residues (Phe, Tyr, Leu) at the P1 position. Trypsin prefers basic residues (Lys, Arg). Subtilisin has broad specificity. nih.gov |
| Cysteine Proteases | Papain, Bromelain | These enzymes exhibit broad substrate specificity, making them versatile catalysts for peptide synthesis. nih.gov |
| Engineered Enzymes | Omniligase-1 | Developed through protein engineering to be a highly efficient and stable ligase for peptide bond formation. rsc.org |
Stereocontrol in Enzymatic Synthesis of DL-Peptides
Enzymes are chiral catalysts and typically exhibit high stereospecificity, preferentially acting on L-amino acids. nih.gov This inherent property presents a significant challenge for the synthesis of peptides containing D-amino acids or racemic (DL) mixtures, such as this compound.
The direct enzymatic synthesis of a peptide with a defined sequence of D- and L-amino acids or a racemic mixture is not straightforward. Standard proteases would selectively react with the L-enantiomers from a racemic mixture of substrates, leading to the formation of a stereochemically pure L-L peptide and leaving the D-amino acid derivatives unreacted.
Strategies to overcome this limitation and incorporate D-amino acids include:
Use of Enzymes with Relaxed Stereospecificity: Some naturally occurring enzymes may possess a broader substrate scope that includes D-amino acids, although this is uncommon.
Protein Engineering: Modern techniques allow for the modification of an enzyme's active site to alter its substrate specificity, potentially creating variants that can accept D-amino acids as substrates. nih.gov
Mirror-Image Phage Display: This advanced technique involves synthesizing a mirror-image (all-D) version of a target protein and using it to screen libraries of L-peptides. The resulting L-peptide binders can then be synthesized in their D-form to bind to the natural L-protein. rhhz.net While a powerful discovery tool, this is less a direct synthetic method for a predetermined sequence.
Therefore, while CEPS is an excellent method for producing stereochemically pure peptides, its application to the synthesis of a racemic mixture like this compound would require non-standard, highly specialized enzymatic tools or a combination of enzymatic and chemical steps.
Conformational Analysis and Structural Dynamics of Cbz Dl Pro Dl Leu Gly Nh2
Theoretical and Computational Conformational Studies
Theoretical and computational methods provide powerful insights into the energetically favorable conformations and dynamic properties of peptides at an atomic level. These approaches are essential for exploring the vast conformational space that a flexible molecule like Cbz-DL-Pro-DL-Leu-Gly-NH2 can adopt.
Molecular mechanics (MM) and quantum chemical (QC) calculations are fundamental tools for identifying stable conformers and estimating their relative energies. cuni.cz For the core tripeptide sequence, Pro-Leu-Gly-NH2, classical potential function calculations have shown a strong preference for a 10-membered, hydrogen-bonded β-turn conformation. nih.govnih.gov This turn is a highly stable structure, and its formation is considered an inherent feature of the Pro-Leu-Gly sequence. nih.gov
Quantum chemical calculations, such as those using Density Functional Theory (DFT), offer a higher level of accuracy for refining geometries and energies. opinvisindi.isresearchgate.net Studies comparing MM and QC methods on peptides containing D-amino acids have indicated that while MM can be consistent for all L-amino acid peptides, QC calculations may provide predictions that are more in agreement with experimental data for diastereomeric peptides. nih.gov For this compound, QC calculations would be essential to accurately model the subtle electronic effects of the Cbz group and the energetic consequences of the DL-stereochemistry. The preferred conformations would likely involve various turn structures, with their relative stabilities determined by a balance of intramolecular hydrogen bonding and steric interactions.
| Conformation Type | Key Intramolecular Interactions | Predicted Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Type II β-Turn | Hydrogen bond between Pro C=O and Gly N-H | 0.0 (Global Minimum) | Quantum Chemical (e.g., DFT) |
| Type I β-Turn | Hydrogen bond between Pro C=O and Gly N-H | +1.5 - 3.0 | Quantum Chemical (e.g., DFT) |
| Extended Conformation | Minimal intramolecular H-bonding | +4.0 - 7.0 | Molecular Mechanics |
| Gamma (γ) Turn | H-bond involving the Leucine (B10760876) residue | +2.5 - 5.0 | Molecular Mechanics |
While static calculations identify energy minima, molecular dynamics (MD) simulations provide a view of the peptide's dynamic behavior in a more realistic, solvated environment. uow.edu.au MD simulations on peptides containing D-amino acids have been used to investigate the full range of side-chain and loop motions, revealing how different stereoisomers affect the motions of neighboring residues. researchtrends.net For this compound, an MD simulation would characterize the conformational ensemble by revealing the distribution of structures the peptide samples over time. This would include assessing the stability of the preferred β-turn, the flexibility of the C-terminal glycinamide, and the rotational dynamics of the leucine side chain. Such simulations can correlate conformational preferences with experimental observations. nih.gov
The conformation of a peptide is defined by a set of dihedral angles along its backbone (phi, ψ) and within its side chains (χ). For this compound, these angles are constrained by the specific nature of each residue.
DL-Proline: The cyclic nature of the proline side chain restricts the backbone dihedral angle phi (φ) to a narrow range, typically around -60°.
DL-Leucine: As a D-amino acid, the preferred (φ, ψ) angles for D-Leucine will occupy regions of the Ramachandran plot that are symmetric to those allowed for L-Leucine.
Glycine (B1666218): Lacking a side chain, glycine has much greater conformational flexibility and can adopt a wider range of (φ, ψ) angles than other amino acids.
Computational studies and MD simulations can generate rotamer libraries that provide realistic distributions of these dihedral angles, accounting for the influence of neighboring residues. nih.gov
| Residue | Dihedral Angle | Predicted Range (Degrees) | Influencing Factors |
|---|---|---|---|
| DL-Pro | Phi (φ) | -75 to -55 | Ring structure, Cbz group steric hindrance |
| DL-Pro | Psi (ψ) | Variable, depends on turn type | Formation of β-turn |
| DL-Leu | Phi (φ) | +40 to +80 | D-amino acid configuration |
| DL-Leu | Psi (ψ) | Variable, depends on turn type | Steric interactions with Pro and Gly |
| Gly | Phi (φ) / Psi (ψ) | Broad range allowed | High flexibility, C-terminal position |
The inclusion of both D- and L-amino acids in a peptide sequence has a profound impact on its secondary structure. While peptides composed entirely of L-amino acids readily form canonical structures like α-helices and β-sheets, the presence of a D-amino acid can disrupt these regular patterns. nih.govnih.gov Introducing D-residues can induce specific turns and kinks in the peptide backbone. nih.gov
Computational studies on diastereomeric peptides have demonstrated that stereochemistry is a key determinant of conformational preference. For example, simulations have shown that peptides with an LLLDL sequence may favor extended conformations, while those with an LDLDL sequence readily adopt pseudo-cyclic structures. nih.gov This highlights that the specific arrangement of D and L residues is critical. In this compound, the DL-Pro-DL-Leu sequence is expected to strongly favor a specific type of β-turn that would be energetically unfavorable for the all-L counterpart, thereby significantly altering the accessible conformational space.
Experimental Structural Elucidation via Advanced Spectroscopic Techniques
While computational methods predict likely structures, experimental techniques are required to determine the actual conformation of the peptide in the solid state or in solution. A combination of advanced spectroscopic methods would be employed for a molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. One-dimensional ¹H NMR could confirm the presence of characteristic protons, such as those on the Cbz group's aromatic ring. redalyc.org Two-dimensional techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), would provide through-space correlations between protons, yielding distance constraints that are essential for calculating a detailed 3D structure. Furthermore, ¹³C NMR relaxation studies, which have been applied to the related Pro-Leu-Gly-NH2 peptide, can offer insights into intramolecular motion and the dynamics of the peptide backbone and side chains. nih.gov
X-ray Crystallography: Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most precise and unambiguous structural information in the solid state. This technique yields the exact coordinates of each atom, offering a definitive picture of bond lengths, bond angles, and dihedral angles, and would unequivocally confirm the presence and type of any turn structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For peptides like this compound, NMR provides detailed information about the local environment of each atom, allowing for the determination of torsional angles and inter-proton distances that define the peptide's conformation.
Three-bond scalar couplings (³J-couplings), particularly ³J(HN,Hα), are invaluable for determining the backbone dihedral angle φ. The Karplus equation relates the magnitude of the ³J-coupling constant to the dihedral angle, providing crucial conformational constraints. For the Pro-Leu-Gly sequence, the analysis of these couplings can reveal the preferred backbone arrangement of the leucine and glycine residues.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, typically within 5 Å. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For this compound, NOESY experiments can identify short- and medium-range contacts, such as those between adjacent residues or between residues that are brought into proximity by a turn or other secondary structure. acs.org The presence of cis and trans isomers of the Xxx-Pro peptide bond can further complicate NMR spectra, often resulting in two sets of resonances. nih.govresearchgate.netrsc.org The relative populations of these isomers can be influenced by the solvent and neighboring residues. researchgate.net
Table 1: Representative NOESY Cross-Peaks and Inferred Distance Restraints
| Proton Pair | Expected Distance (Å) | Conformational Implication |
| Leu Hα - Gly Hα | < 3.5 | Suggests a turn-like conformation |
| Pro Hδ - Leu Hα | < 4.0 | Indicates proximity of the Pro and Leu residues |
| Cbz CH₂ - Pro Hδ | < 5.0 | Defines the orientation of the N-terminal protecting group |
This table is illustrative and based on general principles of peptide NMR. Actual values would be determined experimentally.
The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the local electronic environment and, therefore, to the peptide's conformation. rsc.org Deviations of observed chemical shifts from random coil values can indicate the presence of secondary structure. researchgate.net For instance, ¹³Cα and ¹³Cβ chemical shifts are particularly informative for identifying helical or extended conformations. acs.org
NMR relaxation data, such as T1, T2, and heteronuclear NOEs, provide insights into the motional properties of the peptide. These parameters can identify regions of the molecule that are rigid or flexible, complementing the static structural information obtained from J-couplings and NOEs.
X-ray Crystallography for Solid-State Conformational Analysis
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, revealing detailed information about bond lengths, bond angles, and torsional angles.
The conformation observed in a crystal structure can be influenced by intermolecular interactions within the crystal lattice, a phenomenon known as crystal packing. nih.govacs.org These forces can sometimes stabilize a conformation that is not the most populated in solution. nih.govresearchgate.net Therefore, it is important to consider that the solid-state structure may represent one of several low-energy conformations accessible to the peptide. nih.gov
Peptides containing proline and glycine are known to adopt specific secondary structure motifs. The Pro-Leu-Gly sequence is particularly prone to forming β-turns. uwec.edupearson.comnih.gov A β-turn is a four-residue motif that reverses the direction of the peptide backbone, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. uwec.edu Theoretical calculations have suggested that a type II β-turn is a strongly preferred conformation for the Pro-Leu-Gly-NH2 tripeptide. nih.gov The presence of D-amino acids can also influence the type of β-turn formed. rsc.org
Another possible conformation for proline-rich sequences is the polyproline II (PPII) helix. nih.govwikipedia.org The PPII helix is a left-handed, extended structure with approximately three residues per turn and is not stabilized by internal hydrogen bonds. wikipedia.org This conformation is frequently observed in unfolded or flexible regions of proteins. nih.govuky.edu
Table 2: Torsional Angles for Idealized Secondary Structures
| Secondary Structure | φ (phi) | ψ (psi) |
| Type I β-turn (i+1) | -60° | -30° |
| Type I β-turn (i+2) | -90° | 0° |
| Type II β-turn (i+1) | -60° | 120° |
| Type II β-turn (i+2) | 80° | 0° |
| Polyproline II (PPII) | -75° | +145° |
These are idealized values and can vary in actual peptide structures.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra in the far-UV region (190-250 nm). pnas.orgmtoz-biolabs.com
Molecular Interactions and Biochemical Activity of Cbz Dl Pro Dl Leu Gly Nh2 and Its Analogues
Enzyme Inhibition and Substrate Mimicry Investigations
Cbz-DL-Pro-DL-Leu-Gly-NH2, a tripeptide with a carboxybenzyl (Cbz) protecting group, has been investigated for its potential to interact with and modulate the activity of various enzymes, particularly those involved in peptide metabolism. Its structure, which incorporates a proline residue, makes it a candidate for interaction with proline-specific peptidases.
Mechanistic Studies of Protease and Peptidase Interactions
The mechanism by which this compound and similar compounds interact with proteases is primarily through competitive inhibition. These molecules are designed to mimic the natural substrates of these enzymes, thereby competing for binding at the active site.
The primary targets for proline-containing peptide analogues like this compound are post-proline cleaving enzymes (PPCEs), a class of serine proteases. A well-studied example is prolyl oligopeptidase (POP). The active site of POP is located within a catalytic domain that features an α/β-hydrolase fold. Access to this active site is regulated by a distinct N-terminal β-propeller domain, which acts as a gating filter, generally allowing only peptides of up to 30 amino acids in length to enter. nih.gov
The catalytic machinery of POP involves a catalytic triad of serine, aspartic acid, and histidine residues. Structural studies of POP complexed with inhibitors have revealed key interactions. For instance, the carboxyl group of the product-like inhibitor benzyloxycarbonyl-glycyl-proline forms a hydrogen bond with the Nε2 of the catalytic histidine residue (His680). nih.gov The binding of substrates and inhibitors is restricted to the P4 to P2' region of the active site. nih.gov The specificity of POP for proline at the P1 position is a defining characteristic.
Studies on post-proline cleaving enzyme have demonstrated that it is competitively inhibited by N-protected peptides with the general structure Y-Pro-D,L-X, where Y is a protecting group like Cbz (Z) and X is an amino acid moiety. The inhibitory potency, as indicated by the inhibition constant (K_i), is influenced by the nature of the X residue. Research has established a hierarchy of increasing K_i values (and thus decreasing inhibitory strength) for the X residue in the order of: Glu, Glu(γ-OBzl), Glu(α-OBzl), Trp > Phe, Tyr > Leu, Ala, Gly > Lys. researchgate.net This indicates that peptides with bulkier and more hydrophobic residues at the P1' position (corresponding to X) are generally more potent inhibitors.
Table 1: Influence of P1' Residue on Inhibitory Potency (K_i) of Y-Pro-D,L-X Peptides on Post-Proline Cleaving Enzyme This table is generated based on the qualitative trend described in the source material. Specific K_i values were not provided.
| P1' Residue (X) | Relative Inhibitory Potency |
| Trp, Phe, Tyr | High |
| Leu , Ala, Gly | Moderate |
| Lys | Low |
Specificity Profiles against Proline-Cleaving Enzymes
The interaction of this compound and its analogues is not limited to a single enzyme but extends to a range of peptidases that recognize and cleave peptide bonds involving proline.
Prolyl oligopeptidase (POP) is a principal target for proline-containing peptide inhibitors. POP is a serine protease that specifically cleaves peptide bonds at the C-terminal side of proline residues within small peptides. nih.gov Its substrate specificity is a key determinant of its biological function. The ability of POP to hydrolyze the Pro-X bond is well-established. acs.org
Another related class of enzymes is the dipeptidyl peptidases, such as post-proline dipeptidyl aminopeptidase. However, this enzyme acts as an exopeptidase, cleaving dipeptides from the N-terminus, and has a different substrate specificity compared to the endopeptidase activity of POP. researchgate.net Therefore, this compound would be expected to interact more specifically with endopeptidases like POP.
In vitro studies mapping the substrate specificity of proline-cleaving enzymes have provided valuable insights into their function. For instance, studies on prolyl endopeptidase from Flavobacterium using a series of synthetic tetrapeptides, Cbz(Bz)-Gly-X-Leu-Gly, revealed that the enzyme's S1 subsite is precisely designed to accommodate a proline residue. nih.gov Peptides where X was Pro were good substrates. This highlights the stringent requirement for a proline residue at the P1 position for efficient hydrolysis by this class of enzymes.
Recent research has also shown that some post-proline cleaving enzymes, such as Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin, can exhibit specificity for reduced cysteine residues in addition to proline and alanine. biorxiv.org This expanded specificity suggests that the interaction of peptide analogues with these enzymes could be more complex than previously understood.
Investigation of the Cbz Moiety's Contribution to Enzyme Recognition
The carboxybenzyl (Cbz) group, an N-terminal protecting group, plays a significant role in how peptide substrates interact with enzymes. While research directly investigating this compound is limited, the function of the Cbz moiety has been explored in other contexts. The Cbz group is primarily utilized to protect amino groups during peptide synthesis organic-chemistry.org. Its presence on a peptide can influence substrate affinity and specificity for enzymes. For instance, studies on the chemoenzymatic polymerization of amino acid monomers have shown that a benzyl ester group can enhance the affinity of monomers for the enzymatic groove of proteases like papain redalyc.org. This suggests that the aromatic Cbz moiety could engage in hydrophobic or π-π stacking interactions with residues in or near an enzyme's active site, thereby affecting enzyme recognition and catalytic efficiency.
Receptor Binding and Ligand-Receptor Interactions
The tripeptide Pro-Leu-Gly-NH2 (PLG), also known as melanocyte-stimulating hormone release-inhibiting factor (MIF-1), is a well-studied endogenous peptide that modulates dopamine (B1211576) receptors mcmaster.caresearchgate.netnih.govmedchemexpress.comreddit.comnih.gov. The introduction of a Cbz group and the specific DL-stereochemistry in this compound create a novel analogue whose receptor binding properties can be inferred from studies on related PLG analogues.
Assessment of Binding Affinities for Target Receptors
Analogues of PLG have been extensively studied for their ability to modulate dopamine receptor binding. These peptides typically act as allosteric modulators, enhancing the binding of dopamine agonists to D2 and D4 dopamine receptors researchgate.net. For example, various analogues where the leucine (B10760876) or proline residue is substituted have been synthesized and tested for their ability to enhance the binding of the dopamine agonist ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) to striatal dopamine receptors nih.govnih.gov.
Specifically, the parent peptide L-Pro-L-Leu-Gly-NH2 (PLG) has been shown to increase the binding affinity of agonists to the high-affinity state of the dopamine receptor nih.gov. Studies on peptidomimetics have led to the development of compounds over 1000-fold more potent than PLG in enhancing agonist binding nih.gov. The binding affinity is sensitive to the conformation of the peptide, with a type II β-turn being hypothesized as the bioactive conformation nih.govresearchgate.net. Given that this compound is a modified analogue, its binding affinity would likely be assessed in a similar manner, through competitive binding assays with radiolabeled dopamine agonists to determine its potency as a potential allosteric modulator of dopamine receptors.
Molecular Mechanisms of Receptor Recognition and Activation
PLG and its analogues are understood to be allosteric modulators of the dopamine D2 receptor, meaning they bind to a site distinct from the primary (orthosteric) site where dopamine binds nih.govnih.gov. This allosteric binding enhances the affinity of the receptor for agonists and shifts the equilibrium of the receptor population towards the high-affinity state, which is coupled to G-proteins nih.govnih.gov. Photoaffinity labeling studies with PLG peptidomimetics have provided direct evidence for this allosteric binding site on the D2L receptor subtype nih.govnih.gov.
The activation mechanism does not involve direct agonism by the peptide itself but rather a modulation of the receptor's response to its endogenous ligand, dopamine. This modulation is highly specific to dopamine receptors, with no significant interaction observed with adrenergic, serotonergic, or GABAergic receptors researchgate.netnih.gov. The introduction of the Cbz group and the DL-stereochemistry would influence the peptide's conformation and its ability to fit into the allosteric binding pocket, thereby determining its efficacy as a modulator.
Ligand-Receptor Docking and Molecular Modeling Studies
Computational molecular modeling and docking studies are crucial tools for understanding the interaction between peptides like this compound and their receptors nih.gov. For PLG and its peptidomimetics, such studies have been instrumental in supporting the hypothesis that the bioactive conformation is a type II β-turn nih.govresearchgate.net. These models help to visualize how the peptide fits into the allosteric binding site and which residues are key for interaction.
For instance, the design of conformationally constrained analogues, such as those containing lactam, bicyclic, and spiro-bicyclic scaffolds, has been guided by molecular modeling to mimic this specific turn structure nih.govresearchgate.net. These studies have revealed that even molecules designed to mimic other conformations, like a polyproline II helix, could still modulate dopamine receptors if they could place the essential pharmacophore (the carboxamide NH2 group) in the same topological space as the type II β-turn nih.govresearchgate.net. Docking studies for this compound would need to account for the steric bulk of the Cbz group and the altered backbone conformation resulting from the DL-amino acid configuration.
Influence of Stereochemistry (DL-Configuration) on Receptor Selectivity and Potency
Stereochemistry is a critical determinant of a peptide's biological activity unl.edunih.govnih.govresearchgate.net. The specific arrangement of L- and D-amino acids in this compound will profoundly impact its three-dimensional structure and, consequently, its interaction with chiral biological receptors.
Studies on PLG analogues have demonstrated the importance of stereochemistry. For example, the substitution of L-Pro with D-Pro in D-Pro-Leu-Gly-NH2 resulted in an analogue that retained activity comparable to the all-L parent compound in enhancing dopamine agonist binding nih.gov. However, in other cases, minor changes in stereochemistry, such as at a bridgehead carbon in spiro-bicyclic peptidomimetics, can convert a positive allosteric modulator into a negative one nih.govresearchgate.netnih.gov. This highlights the exquisite sensitivity of the allosteric binding site to the ligand's shape.
Recent research has shown that endogenous L- to D-amino acid isomerization in neuropeptides can act as a molecular switch to alter selectivity between different receptor subtypes unl.edunih.gov. This natural mechanism underscores the potential for the DL-configuration in this compound to confer unique selectivity or potency profiles for different dopamine receptor subtypes or even other, as-yet-unidentified receptors. The specific DL-Pro-DL-Leu sequence will enforce a distinct peptide backbone conformation compared to the all-L or all-D forms, which could lead to novel pharmacological properties.
Structure-Activity Relationship (SAR) Derivations in Peptide Design
Structure-activity relationship (SAR) studies involve systematically altering the structure of a lead compound to determine which chemical groups are responsible for its biological activity. For PLG, extensive SAR studies have been conducted by modifying each amino acid residue.
N-Terminal Proline: Replacing L-Proline with other heterocyclic residues like Thiazolidine-4-carboxylate (Thz) or Pipecolic acid (Pip) has been explored. While some substitutions, like D-Proline, maintain activity, others can lead to inactivity, indicating that the size and conformational constraints of the N-terminal ring are important nih.gov.
Central Leucine: The isobutyl side chain of Leucine is a key pharmacophoric element. Replacing it with other aliphatic or aromatic residues has shown that both the size and nature of this side chain are critical for potency. For instance, Pro-Ahx-Gly-NH2 (with L-2-aminohexanoic acid) and Pro-Phe-Gly-NH2 (with L-phenylalanine) showed significant activity in enhancing dopamine agonist binding nih.gov.
C-Terminal Glycinamide: The glycinamide residue has also been a target for modification. Replacing it with cyclic amino acid residues has led to analogues with significantly greater enhancement of agonist binding compared to PLG nih.gov.
The SAR for this compound would build upon this knowledge. The Cbz group at the N-terminus represents a significant modification, adding a bulky, aromatic moiety. The DL-stereochemistry fundamentally alters the peptide backbone's conformational landscape. Derivations from this new template would involve synthesizing further analogues to probe the importance of the Cbz group (e.g., replacing it with other protecting groups or removing it) and the specific stereochemical arrangement (e.g., testing DD, LD, or LL configurations) to establish a comprehensive SAR profile for this class of compounds.
Elucidation of Key Residues and Functional Groups for Activity
The biological activity of Pro-Leu-Gly-NH2 (PLG) and its analogues is highly dependent on the nature of the constituent amino acid residues and their functional groups. Research has primarily focused on the modulation of dopamine receptor binding as a key biological endpoint.
The N-terminal proline residue has been shown to be important, but not strictly essential for activity. In a study evaluating analogues of L-prolyl-L-leucylglycinamide, replacement of the L-prolyl residue with other heterocyclic amino acids such as D-Pro, Glu, Pip, and Aze resulted in compounds that retained activity comparable to the parent peptide in enhancing the binding of a dopamine agonist to its receptors. nih.gov However, substitution with Thz or D-Δ3,4-Pro led to inactive compounds, suggesting that the size and conformational properties of the N-terminal residue are critical for maintaining the bioactive conformation. nih.gov
The central leucine residue also plays a significant role in the activity of PLG analogues. Modifications at this position have demonstrated that both the nature and stereochemistry of the amino acid are crucial. Replacement of L-leucine with other aliphatic amino acids like L-isoleucine, L-2-aminohexanoic acid (Ahx), and L-phenylalanine (Phe) resulted in analogues with retained or even enhanced activity. nih.gov For instance, Pro-Ahx-Gly-NH2 and Pro-Phe-Gly-NH2 showed significant enhancement of dopamine agonist binding. nih.gov This indicates that a hydrophobic side chain at this position is favorable for activity.
The C-terminal glycinamide moiety is another key determinant of the biological activity. The terminal amide group is thought to be a crucial pharmacophoric element. The conformation of the entire tripeptide, particularly a proposed β-turn structure, is believed to be important for its interaction with biological targets. nih.gov Theoretical studies on Pro-Leu-Gly-NH2 suggest a preference for a 10-membered, hydrogen-bonded β-turn conformation, which is thought to be the bioactive conformation. nih.gov
Table 1: Biological Activity of Pro-Leu-Gly-NH2 Analogues with Modifications at the Proline Residue This table is interactive. You can sort the data by clicking on the column headers.
| Analogue | Modification | Relative Activity (Dopamine Receptor Binding Enhancement) |
|---|---|---|
| L-Pro-L-Leu-Gly-NH2 | Parent Peptide | +++ |
| D-Pro-L-Leu-Gly-NH2 | Stereoisomer at Pro | +++ |
| Glu-L-Leu-Gly-NH2 | Proline replacement | +++ |
| Pip-L-Leu-Gly-NH2 | Proline replacement | +++ |
| Aze-L-Leu-Gly-NH2 | Proline replacement | +++ |
| Thz-L-Leu-Gly-NH2 | Proline replacement | - |
| D-Δ3,4-Pro-L-Leu-Gly-NH2 | Proline replacement | - |
Data sourced from a study on Pro-Leu-Gly-NH2 analogues. nih.gov+++ indicates activity comparable to PLG, - indicates inactivity.
Table 2: Biological Activity of Pro-Leu-Gly-NH2 Analogues with Modifications at the Leucine Residue This table is interactive. You can sort the data by clicking on the column headers.
| Analogue | Modification | % Enhancement of ADTN Binding | Concentration (µM) |
|---|---|---|---|
| Pro-Ahx-Gly-NH2 | Leucine replacement | 16 | 0.1 |
| Pro-Phe-Gly-NH2 | Leucine replacement | 31 | 1 |
Data from a study on the synthesis and biological evaluation of Pro-Leu-Gly-NH2 analogues. nih.gov ADTN is a dopamine receptor agonist.
Impact of N-Terminal Modifications (Cbz) on Biological Activity
The introduction of a carbobenzyloxy (Cbz or Z) group at the N-terminus of a peptide can significantly influence its biological activity through several mechanisms. The Cbz group is a bulky, aromatic moiety that can affect the peptide's conformation, solubility, and interaction with biological targets. total-synthesis.com
In the context of this compound, the Cbz group blocks the N-terminal amine, which could alter its binding to potential receptors where a free amine is required for interaction. However, the Cbz group can also introduce favorable interactions, such as π-π stacking with aromatic residues in a binding pocket. nih.gov Furthermore, N-terminal protection can increase the metabolic stability of the peptide by preventing degradation by aminopeptidases.
A study on a related Cbz-protected tripeptide, Cbz-Pro-Leu-Trp-OBzl(CF3)2, revealed that the Cbz group contributed to a rigidified structure in solution. nih.gov This conformational rigidity can be advantageous for biological activity if the constrained conformation is the one recognized by the biological target. The lipophilic nature of the Cbz group may also enhance the peptide's ability to cross cell membranes, potentially leading to different pharmacological profiles compared to the unprotected peptide.
Stereochemical Purity and Racemic Mixture Effects on SAR
The stereochemistry of amino acid residues is a critical determinant of peptide and protein structure and function. Biological systems are inherently chiral, and thus, interactions between peptides and their receptors are often highly stereospecific.
In the case of this compound, the presence of racemic mixtures of both proline and leucine introduces significant complexity to its structure-activity relationship. A racemic mixture contains an equal amount of both the D and L enantiomers of each amino acid. This results in a mixture of four possible diastereomers: Cbz-L-Pro-L-Leu-Gly-NH2, Cbz-D-Pro-D-Leu-Gly-NH2, Cbz-L-Pro-D-Leu-Gly-NH2, and Cbz-D-Pro-L-Leu-Gly-NH2.
Each of these diastereomers will have a unique three-dimensional structure and, consequently, may exhibit different biological activities. It is common for only one enantiomer of a chiral molecule to be biologically active, while the other is significantly less active or inactive. nih.gov In some cases, the "inactive" enantiomer can even have an antagonistic effect or contribute to off-target effects.
For PLG analogues, studies have shown that the stereochemistry at the proline position can influence activity. For instance, D-Pro-Leu-Gly-NH2 was found to have comparable activity to the L-Pro analogue, suggesting some flexibility in the receptor's stereochemical requirements at this position. nih.gov However, minor changes in stereochemistry in peptidomimetics of PLG have been shown to switch the mode of dopamine receptor modulation from positive to negative. researchgate.net
Applications As Research Probes and in Rational Molecular Design
Development of Mechanistic Probes for Biochemical Pathways
While direct studies utilizing Cbz-DL-Pro-DL-Leu-Gly-NH2 as a mechanistic probe are not extensively documented, the foundational structure shared with Pro-Leu-Gly-NH2 (PLG) provides a basis for its potential applications in probing biochemical pathways. The introduction of the Cbz (benzyloxycarbonyl) group and the DL-stereochemistry offers modifications that can influence enzymatic recognition and stability, rendering it a candidate for such investigations.
Utilization in Enzyme Active Site Mapping
The specific sequence of Pro-Leu-Gly is recognized by various enzymes, making its analogs potential probes for mapping enzyme active sites. For instance, analogs of PLG have been instrumental in understanding the modulation of dopamine (B1211576) receptors. The structural conformation of PLG, particularly its tendency to form a type II β-turn, is crucial for its biological activity. researchgate.netnih.gov This conformational preference allows it to interact with specific binding pockets on its target proteins.
The Cbz group, being a bulky aromatic moiety, can be used to probe the spatial constraints of an enzyme's active site. Its presence can either enhance binding through hydrophobic or aromatic interactions or hinder it due to steric clash, thus providing information about the topology of the binding site. Furthermore, the DL-diastereomeric nature of this compound introduces altered peptide backbone conformations compared to the all-L- or all-D-peptides. This can be used to map the stereochemical preferences of an enzyme's active site. Peptides containing D-amino acids are known to be resistant to degradation by proteases, a feature that can be advantageous in designing probes with longer biological half-lives. mdpi.comnih.gov
Exploration as Tools for Investigating Signaling Pathways
Analogs of PLG have been extensively used to investigate signaling pathways, particularly in the context of dopaminergic neurotransmission. PLG has been identified as a positive allosteric modulator of the D2 dopamine receptor. researchgate.netnih.gov Peptidomimetic ligands based on the PLG scaffold have been developed to elucidate the mechanism of this modulation. nih.gov These studies have revealed that PLG and its mimetics bind to a site on the D2 receptor that is distinct from the primary dopamine binding site, thereby influencing the receptor's affinity for its natural ligand. researchgate.net
The incorporation of D-amino acids can impact the secondary structure of the peptide and its interaction with cellular membranes, which can be a critical step in reaching intracellular targets of a signaling pathway. mdpi.com While specific studies on this compound in signaling pathways are limited, its structural relation to PLG suggests its potential as a tool to probe the structural requirements for allosteric modulation of G-protein coupled receptors.
Contribution to Peptide and Peptidomimetic Design Principles
The Pro-Leu-Gly-NH2 scaffold has been a cornerstone in the development of principles for designing peptides and peptidomimetics with specific and enhanced biological activities. The insights gained from studying this tripeptide and its analogs have guided the design of molecules with improved conformational stability, receptor affinity, and specificity.
Insights for Designing Conformationally Constrained Peptides
A significant contribution of research on PLG and its analogs is the understanding of the bioactive conformation, which is believed to be a type II β-turn. researchgate.netnih.govresearchgate.netnih.gov This knowledge has spurred the design of conformationally constrained peptidomimetics that lock the molecule into this active turn structure. By reducing the conformational flexibility of the peptide, it is possible to increase its binding affinity and specificity for its target receptor.
Theoretical studies and computational energy calculations have been pivotal in understanding the preferred conformation of Pro-Leu-Gly-NH2. nih.govresearchgate.netnih.gov These studies have shown that the β-turn structure is a strongly preferred and stable conformation. This intrinsic preference for a specific secondary structure is a key principle that has been applied to the design of other bioactive peptides.
Basis for Developing Modified Peptide Analogues
Systematic modifications of the Pro-Leu-Gly-NH2 sequence have provided a wealth of information on the structure-activity relationships for its biological effects. Replacing the proline or leucine (B10760876) residues with other amino acids has been shown to significantly impact the peptide's ability to modulate dopamine receptors. These studies have helped to identify the key pharmacophoric elements and their optimal spatial arrangement.
The development of peptidomimetics based on the PLG structure has led to compounds with significantly enhanced potency and stability. nih.gov These mimetics often incorporate non-natural amino acids or modified backbones to mimic the essential features of the parent peptide while offering improved pharmacokinetic properties. The principles learned from modifying the PLG scaffold are broadly applicable to the rational design of other peptide-based therapeutics.
Strategies for Enhancing Molecular Recognition and Specificity
The study of PLG and its analogs has provided valuable strategies for enhancing molecular recognition and specificity. By understanding the precise conformational and stereochemical requirements for binding to the D2 dopamine receptor, researchers have been able to design highly selective allosteric modulators. researchgate.net The use of conformationally constrained scaffolds has been a particularly successful strategy in this regard.
Furthermore, the introduction of specific chemical modifications, such as the Cbz group, can be used to fine-tune the binding properties of a peptide. The benzyloxycarbonyl group can introduce favorable interactions with the receptor, and its removal is a common step in peptide synthesis, allowing for further modifications. total-synthesis.commasterorganicchemistry.comhighfine.com The stereochemistry of the peptide is also a critical determinant of its specificity. The use of D-amino acids can not only increase proteolytic stability but also alter the binding geometry, potentially leading to novel receptor interactions and enhanced specificity. mdpi.comnih.gov
Role in the Elucidation of Proteolytic Processing Events in Vitro
Peptides with a structure similar to this compound serve as crucial tools for investigating the activity and specificity of proteolytic enzymes in vitro. The Pro-Leu-Gly sequence is a known recognition and cleavage motif for certain proteases, most notably collagenases. By acting as a substrate, this compound can be used in assays to characterize enzyme kinetics, screen for inhibitors, and understand the mechanisms of protein degradation.
When a protease recognizes and cleaves the peptide bond within the Pro-Leu-Gly sequence, the resulting fragments can be detected and quantified, often through chromatographic methods. This allows researchers to determine key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat). For instance, synthetic substrates containing similar sequences have been instrumental in characterizing the activity of collagenase from Clostridium histolyticum. While specific kinetic data for this compound is not prominently available, data from analogous Cbz-protected peptides highlight their utility. One such example is N-CBZ-Gly-Pro-Gly-Gly-Pro-Ala, which was used to determine a K_m value of 0.71 mM for collagenase. sigmaaldrich.com
The use of chromogenic or fluorogenic versions of these substrates, such as 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg, further simplifies the study of enzymatic activity by producing a measurable color or fluorescence change upon cleavage. sigmaaldrich.com These assays are fundamental to understanding the role of proteases in both normal physiological processes and in diseases characterized by excessive protein degradation, such as arthritis and cancer.
| Enzyme | Substrate Analogue | Kinetic Parameter (K_m) | Significance |
|---|---|---|---|
| Collagenase (Clostridium histolyticum) | N-CBZ-Gly-Pro-Gly-Gly-Pro-Ala | 0.71 mM sigmaaldrich.commerckmillipore.com | Demonstrates the utility of Cbz-peptides in quantifying enzyme-substrate affinity. |
Significance in the Study of Peptidic Scaffolds for Bioactive Molecule Development
The tripeptide sequence Pro-Leu-Gly serves as a significant peptidic scaffold in the field of rational molecular design. The endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG) has been identified as a positive allosteric modulator of the dopamine D2 receptor, a key target in the treatment of neurological and psychiatric disorders like Parkinson's disease and schizophrenia. nih.govbiophoretics.com This discovery has spurred extensive research into developing stable, potent peptidomimetics based on the PLG scaffold.
The research focus has been on understanding the bioactive conformation of PLG, which is hypothesized to be a type II β-turn. nih.govbiophoretics.com This structural insight guides the rational design of new molecules. By creating conformationally constrained analogues, researchers can lock the molecule into the desired shape, potentially increasing its activity and stability. For example, the development of spiro-bicyclic lactam scaffolds that mimic the β-turn of PLG has led to potent modulators of the dopamine receptor. biophoretics.comacs.org
Intriguingly, subtle stereochemical changes to these scaffolds can dramatically alter their pharmacological effect. Studies have shown that modifying the chirality at a single bridgehead carbon within a spiro-bicyclic PLG peptidomimetic can convert a positive allosteric modulator into a negative one. biophoretics.comacs.org This finding is crucial for rational drug design, as it demonstrates that the same basic scaffold can be fine-tuned to either enhance or inhibit receptor activity, offering a versatile platform for developing novel therapeutics. This knowledge is being applied to create new CNS drugs to treat conditions where dopamine receptors are implicated. nih.gov
| Scaffold/Analogue Type | Design Hypothesis | Key Research Finding | Reference |
|---|---|---|---|
| Conformationally Constrained Analogues | The bioactive conformation of PLG is a type II β-turn. | Analogues designed to mimic a type II β-turn showed activity as dopamine receptor modulators. nih.govbiophoretics.com | nih.govbiophoretics.com |
| Spiro-bicyclic Lactam Peptidomimetics | To create stable mimetics of the PLG β-turn. | Led to the development of both positive and negative allosteric modulators of the D2 receptor. biophoretics.comacs.org | biophoretics.comacs.org |
| Bridgehead Epimers of Spiro-bicyclics | Minor stereochemical changes can alter biological activity. | Changing the chirality of a single carbon converted a positive modulator into a negative modulator. biophoretics.comacs.org | biophoretics.comacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
